molecular formula C8H11N5O2S B7529589 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide

货号 B7529589
分子量: 241.27 g/mol
InChI 键: KJZKCIZGRGGMCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of B-cell receptor signaling, which plays a critical role in the development and function of B-cells. TAK-659 has shown promise as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

作用机制

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide inhibits BTK by binding to its active site and preventing its phosphorylation. This prevents downstream signaling through the B-cell receptor pathway, leading to decreased proliferation and survival of B-cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide has been shown to modulate other signaling pathways involved in cancer cell survival and proliferation. For example, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells. N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.

实验室实验的优点和局限性

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide has several advantages as a tool for studying B-cell malignancies in the laboratory. Its specificity for BTK and other kinases involved in B-cell receptor signaling make it a valuable tool for dissecting the mechanisms underlying B-cell malignancies. In addition, its ability to enhance the activity of other anti-cancer agents may make it a useful combination therapy. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide's limitations include its relatively low potency compared to other BTK inhibitors and its potential off-target effects on other kinases.

未来方向

Several directions for future research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide are possible. One area of focus could be the development of more potent analogs of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide, which may have improved efficacy as anti-cancer agents. Another area of focus could be the identification of biomarkers that predict response to N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide, which could help guide patient selection for clinical trials. Finally, the combination of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide with other anti-cancer agents, such as immune checkpoint inhibitors, could be explored as a potential strategy for enhancing anti-tumor immunity.

合成方法

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide involves several steps, starting with the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with ethyl 2-oxo-4-phenylbutanoate to form an intermediate compound. This intermediate is then reacted with piperazine and trifluoroacetic acid to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide. The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学研究应用

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to decreased proliferation and survival of B-cells. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

属性

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2S/c1-5-11-12-7(16-5)10-8(15)13-3-2-9-6(14)4-13/h2-4H2,1H3,(H,9,14)(H,10,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZKCIZGRGGMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。